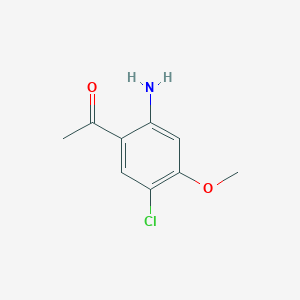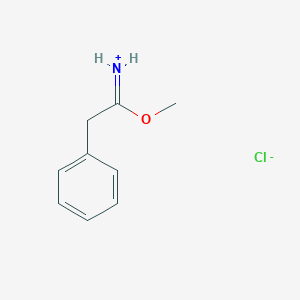
(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a benzodioxole ring substituted with difluoro groups and a methanamine moiety. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with appropriate amine reagents. One common method includes the reaction of 2,2-difluoro-1,3-benzodioxole with methanamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzodioxole oxides, while substitution reactions can produce a variety of substituted benzodioxole derivatives .
科学的研究の応用
(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoro groups and methanamine moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,2-difluoro-1,3-benzodioxole: A closely related compound with similar structural features.
2,2-difluoro-1,3-benzodioxol-5-ol: Another derivative with hydroxyl substitution.
2,2-difluoro-1,3-benzodioxol-5-yl)methanol: A methanol derivative of the benzodioxole ring.
Uniqueness
(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C8H8ClF2NO2 |
|---|---|
分子量 |
223.60 g/mol |
IUPAC名 |
(2,2-difluoro-1,3-benzodioxol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8;/h1-3H,4,11H2;1H |
InChIキー |
DABZZRYUDTWXSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CN)OC(O2)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051004.png)


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B15051017.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051031.png)
![[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium](/img/structure/B15051039.png)







